

An In-depth Technical Guide to the Thermochemical Properties of 3-Methylanisole

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Compound of Interest

Compound Name: 3-Methylanisole

Cat. No.: B1663972

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data available for **3-Methylanisole** (m-methylanisole). The information compiled herein is essential for professionals in research, chemical synthesis, and drug development, where a thorough understanding of a compound's energetic properties is crucial for process design, safety assessment, and reaction modeling. This document presents key thermochemical parameters, details the experimental methodologies used for their determination, and visualizes relevant reaction pathways.

Core Thermochemical Data

The thermochemical properties of **3-Methylanisole** are fundamental to understanding its stability and reactivity. The following tables summarize the key quantitative data that has been experimentally determined or computationally calculated.

Table 1: Enthalpy and Energy Data for **3-Methylanisole**

Thermochemical Property	Value	Phase	Method
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	Value not explicitly found in search results, but derived in a benchmark study[1]	Liquid	Combustion Calorimetry & Computational
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	Value not explicitly found in search results, but computed in a benchmark study[1]	Gas	Ab initio calculations (W1-F12, G4)
Heat of Combustion ($\Delta_c H^\circ$)	-4426 kJ/mol	Liquid	Not Specified
Molar Enthalpy of Vaporization ($\Delta_{vap} H^\circ$)	39.2 kJ/mol	Liquid to Gas	Transpiration Method

Table 2: Physicochemical Properties of **3-Methylanisole**

Property	Value
Molecular Formula	C ₈ H ₁₀ O
Molar Mass	122.16 g/mol
Density	0.969 g/mL at 25 °C
Boiling Point	175-176 °C
Melting Point	-47 °C
Flash Point	54 °C

Note: While a benchmark study has derived the standard molar enthalpy of formation for liquid **3-Methylanisole**, the specific numerical value was not available in the public domain search results.[1] Similarly, computational values for the gas-phase enthalpy of formation have been determined.[1] Explicit experimental values for standard molar entropy and heat capacity were

not found in the conducted search. For precise process modeling, it is recommended to consult the full text of the cited benchmark study or perform dedicated experimental measurements or high-level computational chemistry studies.

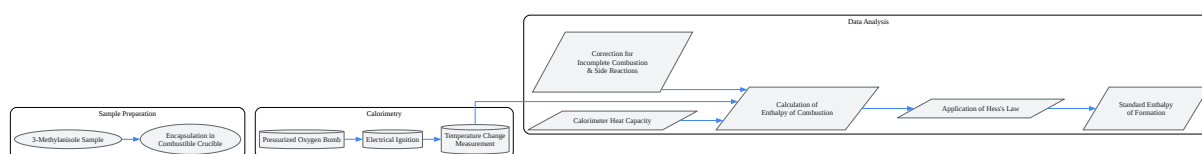
Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental techniques. The primary methods employed for obtaining the enthalpy data for **3-Methylanisole** and related compounds are combustion calorimetry and the transpiration method.

Combustion Calorimetry

Combustion calorimetry is a standard technique for determining the enthalpy of combustion of a substance. From this value, the standard enthalpy of formation can be derived.

Experimental Workflow:



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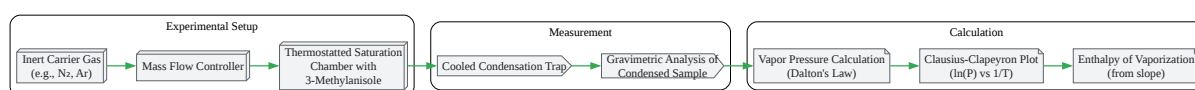
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

A precisely weighed sample of **3-Methylanisole** is placed in a crucible within a high-pressure vessel known as a bomb, which is then filled with pure oxygen under pressure. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically, and the complete combustion of the compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid), the heat of combustion of the sample can be calculated. Corrections are applied for the heat of formation of nitric acid (from the oxidation of nitrogen impurities) and for any incomplete combustion. The standard enthalpy of formation is then calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (carbon dioxide and water).

Transpiration Method

The transpiration method is a dynamic technique used to measure the vapor pressure of a substance at different temperatures. This data is then used to calculate the enthalpy of vaporization.

Experimental Workflow:



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Caption: Workflow for determining the enthalpy of vaporization using the transpiration method.

In this method, a stream of an inert carrier gas (such as nitrogen or argon) is passed at a known and controlled flow rate through or over a sample of **3-Methylanisole** maintained at a constant temperature. The gas becomes saturated with the vapor of the substance. The saturated gas mixture is then passed through a condenser or a trap where the vaporized

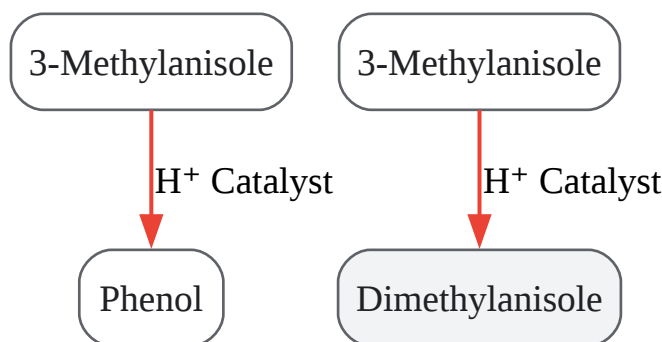
sample is collected. The amount of the condensed substance is determined gravimetrically. By knowing the volume of the carrier gas that has passed through the saturator and the mass of the condensed sample, the partial pressure of the **3-Methylanisole** at that temperature can be calculated using the ideal gas law and Dalton's law of partial pressures. The experiment is repeated at several different temperatures. The enthalpy of vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Signaling and Reaction Pathways

Understanding the potential transformations of **3-Methylanisole** is crucial for its application in chemical synthesis and for assessing its metabolic fate in drug development.

Catalytic Disproportionation

In the presence of an acid catalyst such as HZSM-5, anisole and its derivatives can undergo disproportionation reactions. This involves the transfer of a methyl group between two molecules.

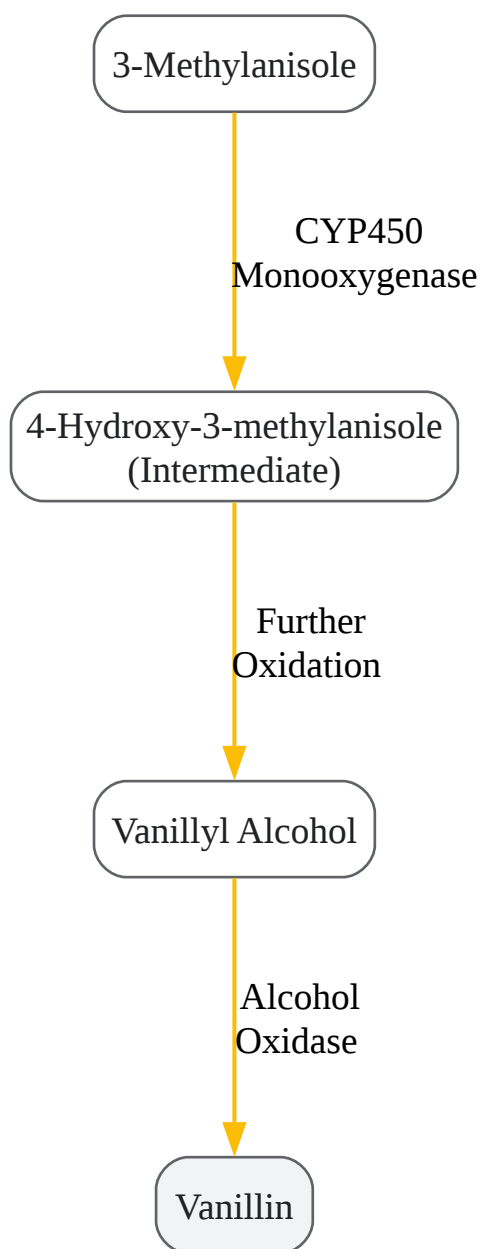


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Caption: Disproportionation reaction of **3-Methylanisole**.

Enzymatic Conversion to Vanillin

Certain cytochrome P450 enzymes can catalyze the oxidation of **3-Methylanisole**, leading to the formation of valuable compounds like vanillin. This biotransformation pathway is of significant interest in the development of green and sustainable chemical processes.



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Caption: Enzymatic conversion of **3-Methylanisole** to Vanillin.

This guide provides a foundational understanding of the thermochemical properties of **3-Methylanisole**. For further in-depth analysis and application in specific research or development projects, consulting the primary literature and performing targeted experimental or computational studies is highly recommended.

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References

- 1. researchgate.net [researchgate.net]
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